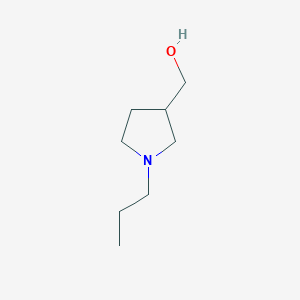

(1-Propylpyrrolidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-propylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-4-9-5-3-8(6-9)7-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAJCQKKDKQAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Alkylation of Pyrrolidin 3 Yl Methanol:

A common method for the synthesis of N-alkylated pyrrolidines is the reaction of a secondary amine with an alkyl halide. In the case of (1-Propylpyrrolidin-3-yl)methanol, this would involve the alkylation of (pyrrolidin-3-yl)methanol with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

The selection of a solvent for this step is crucial for reaction efficiency and downstream processing. Common solvents for such alkylations include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, as well as alcohols like ethanol (B145695) and isopropanol. From a green chemistry perspective, DMF is considered a substance of very high concern due to its reproductive toxicity. Acetonitrile, while a versatile solvent, is a byproduct of acrylonitrile (B1666552) production and can have a significant environmental impact.

Alcohols, particularly ethanol, present a greener alternative. Ethanol is derivable from renewable resources, has a lower toxicity profile than many aprotic polar solvents, and is more readily biodegradable. bohrium.com Water can also be considered as a solvent, especially with the use of a suitable phase-transfer catalyst to facilitate the reaction between the organic-soluble reactants. google.com The use of water as a solvent is highly desirable from an environmental and safety standpoint. google.com

Reductive Amination:

An alternative to direct alkylation is reductive amination, which would involve the reaction of (pyrrolidin-3-yl)methanol with propanal in the presence of a reducing agent. This method avoids the use of propyl halides. The reaction is often carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695), which serve to dissolve the reactants and are compatible with common reducing agents such as sodium borohydride. google.com Methanol is an effective solvent for many reductive amination reactions, but its toxicity is a significant drawback. google.com Ethanol, again, offers a less toxic alternative.

Synthesis of Precursors and Their Impact on Solvent Choice:

Reactions at the Hydroxyl Group

The primary hydroxyl group is a versatile functional handle for a variety of chemical transformations, including esterification, etherification, oxidation, and substitution reactions.

Esterification and Etherification

The conversion of the hydroxyl group into esters and ethers is a common strategy to alter the lipophilicity and metabolic stability of the parent molecule.

Esterification: Esters of this compound can be synthesized through several standard methods. One widely used approach is the Mitsunobu reaction, which allows for the condensation of an alcohol with a carboxylic acid under mild conditions using a phosphine (B1218219) reagent, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org This reaction typically proceeds with an inversion of stereochemistry if the alcohol is chiral. organic-chemistry.org

Another common method is the direct acylation with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct.

Etherification: The formation of ethers from this compound can be effectively achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.com This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.com The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. masterorganicchemistry.com

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagents & Conditions | Product Type | General Reference |

|---|---|---|---|

| Esterification | Carboxylic Acid, PPh₃, DEAD or DIAD, THF, 0°C to RT | (1-Propylpyrrolidin-3-yl)methyl ester | wikipedia.org |

| Etherification | 1. NaH, THF; 2. Primary Alkyl Halide (R-X) | 3-(Alkoxymethyl)-1-propylpyrrolidine | wikipedia.orgyoutube.com |

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, which are key intermediates for further functionalization, such as reductive amination or amide bond formation.

Oxidation to Aldehydes: Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is a highly efficient and selective reagent for this transformation, allowing for the conversion of primary alcohols to aldehydes under neutral conditions at room temperature. wikipedia.orgorganic-chemistry.org Another widely used method is the TEMPO-catalyzed oxidation, which uses a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric co-oxidant like sodium hypochlorite (B82951). wikipedia.orgorganic-chemistry.org This method is known for its high chemoselectivity for primary alcohols. organic-chemistry.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents or modified conditions can achieve the full oxidation to 1-Propylpyrrolidine-3-carboxylic acid. While strong oxidants like potassium permanganate (B83412) can be used, milder, more controlled methods are often preferred. For instance, a TEMPO/sodium hypochlorite system in the presence of sodium chlorite (B76162) can directly yield the carboxylic acid. wikipedia.org In some cases, Dess-Martin periodinane has also been reported to convert primary alcohols directly to carboxylic acids under specific conditions. rsc.org The synthesis of various pyrrolidine-3-carboxylic acid derivatives is a subject of significant research interest. rsc.orgresearchgate.netnih.govgoogle.com

Table 2: Oxidation Reactions

| Target Product | Reagents & Conditions | General Reference |

|---|---|---|

| 1-Propylpyrrolidin-3-carbaldehyde | Dess-Martin Periodinane, CH₂Cl₂, RT | wikipedia.org |

| 1-Propylpyrrolidin-3-carbaldehyde | TEMPO (cat.), NaOCl, CH₂Cl₂, RT | wikipedia.org |

| 1-Propylpyrrolidine-3-carboxylic acid | TEMPO (cat.), NaOCl, NaClO₂, Acetone/Phosphate buffer | wikipedia.org |

Halogenation and Subsequent Cross-Coupling Reactions

Converting the hydroxyl group to a halogen provides a reactive handle for carbon-carbon and carbon-heteroatom bond-forming reactions.

Halogenation: The primary alcohol can be converted into an alkyl chloride, such as 3-(chloromethyl)-1-propylpyrrolidine, using thionyl chloride (SOCl₂). libretexts.org The reaction often includes a base like pyridine to neutralize the HCl byproduct and proceeds via an SN2 mechanism, which would result in an inversion of configuration at a chiral center. doubtnut.comyoutube.com

Cross-Coupling Reactions: The resulting 3-(halomethyl)-1-propylpyrrolidine is a valuable substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the reaction of the alkyl halide with an organoboron compound (boronic acid or ester) to form a new carbon-carbon bond. organic-chemistry.orgmdpi.com This reaction is exceptionally versatile due to its mild conditions and tolerance of a wide range of functional groups. nih.govyoutube.com This two-step sequence enables the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the pyrrolidine ring.

Table 3: Halogenation and Suzuki Cross-Coupling

| Reaction | Starting Material | Reagents & Conditions | Product | General Reference |

|---|---|---|---|---|

| Halogenation | This compound | SOCl₂, Pyridine | 3-(Chloromethyl)-1-propylpyrrolidine | libretexts.orgdoubtnut.com |

| Suzuki Coupling | 3-(Chloromethyl)-1-propylpyrrolidine | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-(Arylmethyl)-1-propylpyrrolidine | organic-chemistry.orgmdpi.com |

Reactions at the Pyrrolidine Nitrogen

The tertiary nitrogen of the pyrrolidine ring is a key site for chemical derivatization, primarily through quaternization reactions.

Acylation and Sulfonylation

Acylation and sulfonylation reactions are fundamental transformations for pyrrolidine derivatives. However, these reactions occur at a secondary amine nitrogen. Therefore, for the this compound scaffold, these modifications are typically introduced at the stage of its precursor, pyrrolidin-3-yl-methanol, which possesses a reactive secondary amine. The subsequent N-alkylation with a propyl group yields the final tertiary amine.

For example, pyrrolidin-3-yl-methanol can be reacted with an acyl chloride or sulfonyl chloride in the presence of a base to yield the corresponding N-acyl or N-sulfonyl derivative. Subsequent reaction with an appropriate propyl halide (e.g., 1-bromopropane) would then furnish the N-propylated, N-acylated/sulfonylated target structure.

Quaternization to Form Pyrrolidinium (B1226570) Salts

The tertiary nitrogen atom in this compound is nucleophilic and can readily react with electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This is known as the Menschutkin reaction. This transformation converts the neutral tertiary amine into a permanently charged cationic center.

The reaction typically involves treating this compound with an alkyl halide, for example, methyl iodide. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The resulting product is a (1-propyl-1-alkylpyrrolidinium-3-yl)methanol halide salt. This modification significantly increases the polarity and water solubility of the molecule.

Table 4: Quaternization Reaction

| Reaction | Reagent | Product Type |

|---|---|---|

| Quaternization | Alkyl Halide (e.g., CH₃I) | 1-Alkyl-1-propylpyrrolidinium-3-yl)methanol Halide |

N-Dealkylation and Re-alkylation Studies

The N-propyl group of this compound is a key determinant of its lipophilicity and basicity. The removal and replacement of this group are fundamental transformations for structure-activity relationship (SAR) studies.

N-Dealkylation: The cleavage of the N-propyl group yields the secondary amine, (pyrrolidin-3-yl)methanol clearsynth.comnih.gov. This transformation is a critical step for accessing a versatile intermediate for further re-alkylation. While specific studies detailing the N-depropylation of this exact molecule are not prevalent, general methods for N-dealkylation of tertiary amines are well-established. These often involve reaction with chloroformates, such as vinyl chloroformate (VON-BRaun reaction) or α-chloroethyl chloroformate (ACE-Cl), followed by hydrolysis or methanolysis to liberate the secondary amine. Another approach involves oxidative methods. For instance, some N-aryl groups can be removed from α-arylated pyrrolidines using oxidizing agents like ceric ammonium nitrate (B79036) (CAN) or an iodine-sodium hydroxide (B78521) system after appropriate functional group manipulation nih.gov.

Re-alkylation: Once the secondary amine (pyrrolidin-3-yl)methanol is obtained, it can be readily re-alkylated to introduce a wide variety of substituents at the nitrogen atom. Standard synthetic protocols for this transformation include reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation. Alternatively, direct N-alkylation can be achieved using alkyl halides or other electrophilic alkylating agents in the presence of a base to scavenge the resulting acid nih.gov. This approach allows for the synthesis of a diverse library of N-substituted (pyrrolidin-3-yl)methanol derivatives for biological screening. For example, N-alkylation of pyrrolidine with allyl bromide has been demonstrated in the presence of potassium carbonate nih.gov.

| Transformation | Starting Material | Key Reagents | Product | Reference |

| N-Dealkylation (General) | This compound | ACE-Cl, then MeOH | (Pyrrolidin-3-yl)methanol | N/A |

| N-Re-alkylation | (Pyrrolidin-3-yl)methanol | R-CHO, NaBH(OAc)₃ | (1-Alkylpyrrolidin-3-yl)methanol | nih.gov |

| N-Re-alkylation | (Pyrrolidin-3-yl)methanol | R-X, Base | (1-Alkylpyrrolidin-3-yl)methanol | nih.gov |

Modifications of the Propyl Chain

Further diversification can be achieved by modifying the N-propyl chain itself, either by introducing new functional groups or by creating points of unsaturation.

Functionalizing the N-propyl chain of this compound can introduce new properties or provide handles for further conjugation. While direct examples on this specific molecule are limited, general strategies for C-H functionalization of N-alkyl groups in related systems can be considered. For instance, late-stage C-H oxidation reactions, potentially mediated by metalloenzymes or chemical oxidants, could introduce hydroxyl groups at the β- or γ-positions of the propyl chain. Such hydroxylated metabolites are common in biological systems and their controlled synthesis is of significant interest.

The introduction of unsaturated bonds, such as double or triple bonds, into the N-alkyl substituent provides a powerful tool for creating compounds with altered conformations or for use in "click" chemistry reactions. A common strategy involves the N-dealkylation of this compound to the parent secondary amine, followed by re-alkylation with a suitable unsaturated electrophile, such as propargyl bromide, to yield (1-(Prop-2-yn-1-yl)pyrrolidin-3-yl)methanol. This terminal alkyne can then be used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole-containing conjugates. The synthesis of N-propargyl derivatives has been documented for related heterocyclic structures, such as in the preparation of A2A-selective adenosine (B11128) receptor antagonists derived from xanthine (B1682287) acs.org. Furthermore, methods for synthesizing pyrrolidine derivatives containing triple bonds have been described in the context of norhygrine alkaloid synthesis researchgate.net.

| Reaction | Description | Potential Product | Reference |

| N-Propargylation | Re-alkylation with propargyl bromide | (1-(Prop-2-yn-1-yl)pyrrolidin-3-yl)methanol | acs.org |

| Carbocyclization | Ti-catalyzed reaction of N-allyl-alkynylamines | Methylene-pyrrolidine derivatives | researchgate.net |

Ring Expansion or Contraction Reactions of the Pyrrolidine Core

Altering the size of the heterocyclic ring from a five-membered pyrrolidine to a six-membered piperidine (B6355638) or a four-membered azetidine (B1206935) can significantly impact the molecule's biological activity and pharmacokinetic profile.

Ring Expansion: The expansion of a pyrrolidine ring to a piperidine or azepane is a known synthetic transformation. researchgate.netresearchgate.net These reactions can be achieved through various methods, often involving the formation of a bicyclic azetidinium intermediate. researchgate.netresearchgate.net For example, treatment of a 2-substituted pyrrolidine with triflic anhydride can induce the formation of a bicyclic azetidinium salt, which can then be opened by various nucleophiles to yield a ring-expanded product, such as a piperidine derivative. researchgate.net This strategy allows for the synthesis of di- and tri-substituted piperidines and azepanes from pyrrolidine precursors. researchgate.netresearchgate.net

Ring Contraction: The contraction of the pyrrolidine ring is a less common but synthetically valuable transformation. Stereospecific ring contraction of pyrrolidines to form cyclobutanes has been reported, proceeding through the thermal decomposition of an intermediate 1,1-diazene. acs.org This method involves the extrusion of nitrogen from an N-aminated pyrrolidine derivative, leading to a 1,4-biradical that collapses to the cyclobutane (B1203170) product. acs.org Another approach to pyrrolidine synthesis involves the ring contraction of more readily available pyridines, which can be achieved through photo-promoted reactions with reagents like silylborane. nih.govosaka-u.ac.jpresearchgate.net While this is a method for pyrrolidine synthesis rather than contraction of a pre-existing one, it highlights the chemical feasibility of skeletal rearrangements involving the pyrrolidine framework.

| Transformation Type | Methodology | Product Class | Reference |

| Ring Expansion | Formation and nucleophilic opening of a bicyclic azetidinium intermediate | Piperidines, Azepanes | researchgate.netresearchgate.netacs.org |

| Ring Contraction | Nitrogen extrusion from N-aminated pyrrolidines | Cyclobutanes | acs.org |

Formation of Conjugates and Prodrugs for Biological Applications

The hydroxyl group and the tertiary amine in this compound serve as excellent handles for the formation of conjugates and prodrugs. Such modifications are typically aimed at improving solubility, targeting specific tissues, or achieving controlled release.

Conjugates: The primary alcohol can be esterified or converted into an ether to link the molecule to other pharmacophores, carrier molecules, or imaging agents. For example, esterification with a biologically active carboxylic acid would create a dual-action compound. The pyrrolidine scaffold itself is a key component in numerous biologically active compounds, and its derivatives are often pursued for various therapeutic targets, including anticancer, antimicrobial, and CNS-active agents. nih.govmdpi.com The synthesis of the drug Pasireotide, for example, involves a pyrrolidine precursor that is coupled to other building blocks. mdpi.com

Prodrugs: The hydroxyl group can be masked with a labile group (e.g., an ester or a carbonate) that is cleaved in vivo to release the active parent molecule. This can enhance oral bioavailability or prolong the duration of action. Similarly, the tertiary amine can be converted to a quaternary ammonium salt or an N-oxide. These modifications can alter the molecule's solubility and transport properties, potentially facilitating its passage across biological membranes before being converted back to the active tertiary amine.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For (1-Propylpyrrolidin-3-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's connectivity and stereochemistry.

Proton NMR (¹H NMR) for Elucidating Proton Environments

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by the electron-withdrawing nitrogen atom, the hydroxyl group, and the alkyl chain.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-1' (CH₃) | 0.9 | t | 7.4 |

| H-2' (CH₂) | 1.5 | sextet | 7.4, 7.2 |

| H-α (N-CH₂) | 2.4 | t | 7.2 |

| H-2a, H-2b | 2.2 - 2.8 | m | - |

| H-3 | 2.5 | m | - |

| H-4a, H-4b | 1.6 - 2.1 | m | - |

| H-5a, H-5b | 2.3 - 2.9 | m | - |

| H-6 (CH₂OH) | 3.5 | d | 5.0 |

| OH | Variable | br s | - |

Disclaimer: The data presented in this table is predicted based on known chemical shift values for similar structural motifs and may not represent exact experimental values.

The triplet for the methyl protons (H-1') and the sextet for the adjacent methylene (B1212753) protons (H-2') are characteristic of a propyl group. The protons on the pyrrolidine (B122466) ring (H-2, H-3, H-4, H-5) would appear as complex multiplets due to overlapping signals and diastereotopicity. The methylene protons of the hydroxymethyl group (H-6) are expected to be a doublet, coupled to the methine proton (H-3). The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule, completing the picture of the carbon framework.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1' (CH₃) | 11.9 |

| C-2' (CH₂) | 20.5 |

| C-α (N-CH₂) | 54.0 |

| C-2 | 55.0 |

| C-3 | 40.0 |

| C-4 | 28.0 |

| C-5 | 53.0 |

| C-6 (CH₂OH) | 65.0 |

Disclaimer: The data presented in this table is predicted based on known chemical shift values for similar structural motifs and may not represent exact experimental values.

The upfield signals correspond to the aliphatic carbons of the propyl group, while the carbons of the pyrrolidine ring and the hydroxymethyl group appear at lower field due to the influence of the nitrogen and oxygen atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the complex proton and carbon spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons of the propyl group (H-1' with H-2', and H-2' with H-α). It would also map the connectivity within the pyrrolidine ring and show the coupling between the methine proton (H-3) and the hydroxymethyl protons (H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. mdpi.com It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For instance, the carbon signal at ~65.0 ppm would show a cross-peak with the proton signal at ~3.5 ppm, confirming the assignment of C-6 and H-6.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. mdpi.com This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, HMBC would show correlations from the methyl protons (H-1') to C-2' and C-α, and from the hydroxymethyl protons (H-6) to C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule. For this compound, which is a chiral molecule, NOESY can help to understand the relative orientation of the substituents on the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can be used to deduce its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₇NO), the expected exact mass can be calculated.

Predicted HRMS Data:

| Ion | Calculated Exact Mass [M+H]⁺ |

| C₈H₁₈NO⁺ | 144.1383 |

Disclaimer: This is a calculated value and may differ slightly from experimental results.

An experimental HRMS value that matches this calculated mass to within a few parts per million would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (often the molecular ion) and analysis of the resulting product ions. This provides detailed structural information by revealing characteristic fragmentation pathways.

Plausible Fragmentation Pathways:

The fragmentation of protonated this compound would likely involve several key pathways:

Loss of water: A common fragmentation for alcohols is the loss of a water molecule (18 Da) from the protonated molecular ion.

Cleavage of the N-propyl group: The bond between the nitrogen and the propyl group can cleave, leading to the loss of a propyl radical (43 Da) or propene (42 Da).

Ring opening of the pyrrolidine: The pyrrolidine ring can undergo cleavage, leading to various fragment ions. A common fragmentation for N-alkyl pyrrolidines is the formation of an iminium ion.

Cleavage of the hydroxymethyl group: The C-C bond between the pyrrolidine ring and the hydroxymethyl group can break, leading to the loss of a CH₂OH radical (31 Da).

Predicted Key Fragment Ions in MS/MS:

| m/z | Proposed Fragment |

| 126 | [M+H - H₂O]⁺ |

| 114 | [M+H - CH₂OH]⁺ |

| 100 | [M+H - C₃H₇]⁺ |

| 70 | Pyrrolidinium (B1226570) ion fragment |

Disclaimer: The fragmentation pattern is predicted and the relative abundances of the ions would depend on the experimental conditions.

By analyzing the masses and structures of these fragment ions, the connectivity of the molecule can be confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the tertiary amine (C-N) within the pyrrolidine ring, and the aliphatic carbon-hydrogen (C-H) bonds.

Key IR Absorption Bands:

O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.

C-H Stretch: Strong, sharp peaks in the 3000-2800 cm⁻¹ region are characteristic of the stretching vibrations of C-H bonds in the propyl group and the pyrrolidine ring.

C-N Stretch: A medium to weak absorption band in the 1250-1020 cm⁻¹ range would indicate the stretching vibration of the C-N bond of the tertiary amine.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600-3200 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 3000-2850 | Strong |

| Tertiary Amine (C-N) | C-N Stretch | 1250-1020 | Medium to Weak |

| Primary Alcohol (C-O) | C-O Stretch | 1050-1150 | Strong |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

This compound possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-(+)-(1-Propylpyrrolidin-3-yl)methanol and (S)-(-)-(1-Propylpyrrolidin-3-yl)methanol. Chiroptical techniques are indispensable for determining the enantiomeric purity and absolute configuration of such chiral molecules.

Optical Rotation:

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This is measured using a polarimeter, and the specific rotation [α] is a characteristic physical property of a chiral substance. The two enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. A 50:50 mixture of both enantiomers, known as a racemic mixture, will exhibit no optical rotation. By measuring the optical rotation of a sample and comparing it to the value for the pure enantiomer, the enantiomeric excess (ee) can be calculated, providing a measure of the sample's enantiomeric purity.

Circular Dichroism (CD):

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the molecule's three-dimensional structure, particularly the spatial arrangement of chromophores near the stereocenter. While this compound itself lacks strong chromophores for far-UV CD, its derivatives can be analyzed. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chiral center, often through comparison with theoretical calculations or spectra of related compounds with known configurations.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While obtaining suitable single crystals of this compound itself might be challenging due to its low melting point and potential for hydrogen bonding-induced disorder, its derivatives, such as salts (e.g., hydrochloride, tartrate) or co-crystals, are often more amenable to crystallization.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed. This map is then used to determine the precise coordinates of each atom in the crystal lattice.

For a derivative of this compound, an X-ray crystal structure would provide unambiguous information on:

Absolute Configuration: If a chiral co-crystallizing agent (e.g., tartaric acid) is used, the absolute configuration of the chiral center at C3 can be definitively determined.

Conformation: The exact conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the propyl and hydroxymethyl substituents would be revealed.

Intermolecular Interactions: The nature and geometry of hydrogen bonds and other non-covalent interactions in the crystal lattice would be elucidated.

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and its interactions with other molecules.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes of (1-Propylpyrrolidin-3-yl)methanol

The three-dimensional structure of a molecule is a primary determinant of its biological activity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to map the energy landscape that governs the transitions between them. The concept of an energy landscape provides a framework for understanding the various physical states a molecule can adopt and is crucial for describing its dynamic nature. nih.gov

For this compound, the conformational flexibility arises from the rotation around single bonds, particularly within the propyl side chain and the bond connecting the hydroxymethyl group to the pyrrolidine (B122466) ring, as well as the puckering of the pyrrolidine ring itself. A comprehensive conformational analysis would involve systematic or stochastic searches of the conformational space to locate all low-energy minima on the potential energy surface.

The energy of each conformer is typically calculated using quantum mechanics (QM) or molecular mechanics (MM) methods. The collection of these conformers and the energy barriers separating them constitutes the molecule's potential energy landscape. Understanding this landscape is critical, as the biologically active conformation is not necessarily the global minimum energy structure. Interactions with a biological target can stabilize a higher-energy conformer. Methods like single-molecule force spectroscopy can be used to experimentally probe and reconstruct these energy landscapes. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure of a molecule. These calculations provide valuable information about molecular orbitals, charge distribution, and various reactivity descriptors. Density Functional Theory (DFT) is a popular quantum chemical method that balances computational cost and accuracy, making it suitable for studying molecules of pharmaceutical interest.

For this compound, DFT calculations could be used to determine key electronic properties. A theoretical investigation on (2-methyl-3-biphenylyl) methanol (B129727) (MBPM) analogs as PD-L1 inhibitors utilized DFT at the B3LYP/6-31+G(d,p) level to study the chemical structures and properties of the compounds. nih.gov This study calculated properties such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO energy gap, dipole moment, and other reactivity indices. nih.gov

These electronic parameters are crucial for predicting a molecule's reactivity and potential interactions. For example, the HOMO and LUMO energies are related to the molecule's ability to donate and accept electrons, respectively, which is fundamental to the formation of intermolecular interactions, including those with biological receptors. The electrostatic potential surface, another output of quantum chemical calculations, can visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack.

In a study of 2-[3-(n-propyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid, DFT calculations were used to optimize the molecular geometry and calculate vibrational frequencies and NMR chemical shifts, showing good agreement with experimental data. epstem.net This demonstrates the power of quantum chemical calculations in not only predicting electronic properties but also in validating experimental structural assignments.

Table 1: Key Electronic Properties Obtainable from Quantum Chemical Calculations

| Property | Description | Relevance |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. Important for charge-transfer interactions. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. Important for charge-transfer interactions. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions. |

| Electrostatic Potential | The potential energy experienced by a positive point charge at various locations around the molecule. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are key for intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, molecular motions, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can be employed to explore its conformational flexibility in a more realistic, dynamic context than static conformational analysis. The simulations can reveal how the molecule samples different conformations over time and the timescales of these transitions. This is particularly important for understanding how the molecule might adapt its shape upon binding to a receptor.

A study on the N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid used MD simulations to investigate its structure and dynamics. psu.edu This research provided insights into ion coordination, transport properties, and the influence of electrostatic interactions on the system's dynamics. psu.edu While this system is different from a neutral molecule in solution, the study highlights the utility of MD in understanding the behavior of the pyrrolidinium (B1226570) core. psu.edu

Ligand-Protein Docking and Molecular Dynamics for Receptor Interactions

A significant application of molecular modeling in drug discovery is the study of how a potential drug molecule (a ligand) binds to its protein target. This is typically achieved through a combination of molecular docking and molecular dynamics simulations.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. A study on methionyl-tRNA synthetase inhibitors used molecular docking to understand the binding of inhibitors to the enzyme's active site. dntb.gov.ua

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to gain a more detailed understanding of the interactions. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies more accurately.

While specific docking studies on this compound are not publicly documented, the methodology would involve identifying a relevant biological target. For instance, if this compound were being investigated as a muscarinic receptor agonist, the crystal structure of the target receptor would be used. The docking procedure would then predict how the pyrrolidine ring, the propyl group, and the hydroxymethyl group orient themselves within the receptor's binding pocket.

The analysis would focus on identifying key intermolecular interactions, such as:

Hydrogen bonds: The hydroxyl group of the methanol moiety and the nitrogen atom of the pyrrolidine ring are potential hydrogen bond donors and acceptors, respectively.

Van der Waals interactions: The propyl group and the pyrrolidine ring can engage in favorable van der Waals contacts with nonpolar residues in the binding site.

Ionic interactions: If the pyrrolidine nitrogen is protonated, it can form a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the receptor.

By analyzing the binding modes of a series of derivatives, researchers can understand how modifications to the chemical structure affect the interactions with the receptor, providing a rationale for observed structure-activity relationships.

The scoring functions used in molecular docking provide an estimate of the binding affinity. While these scores are useful for ranking potential ligands, they are often not quantitatively accurate. More rigorous methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), which are based on extensive MD simulations, can be used to calculate relative binding affinities with higher accuracy.

The predicted binding affinity can then be correlated with the expected pharmacological activity. A higher binding affinity generally suggests a more potent compound. However, it is important to remember that pharmacological activity is a complex phenomenon that also depends on factors such as efficacy (the ability of the ligand to activate the receptor upon binding) and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdntb.gov.uabldpharm.comsmith.edu The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The process of developing a QSAR model involves several steps:

Data Set Preparation: A set of molecules with known biological activities is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors can be classified into different categories, such as constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive ability of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using the test set. mdpi.comnih.gov

For this compound and its analogues, a QSAR study could be performed to guide the design of new compounds with improved activity. For example, a study on a series of pteridinone derivatives as PLK1 inhibitors successfully developed 3D-QSAR models (CoMFA and CoMSIA) that provided insights into the structural requirements for high activity. mdpi.com Similarly, QSAR studies on bicyclo(aryl methyl)benzamides as GlyT1 inhibitors identified key descriptors related to inhibitory activity. mdpi.com

The resulting QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thus saving time and resources. The model can also provide insights into the structural features that are important for activity, for example, by identifying which regions of the molecule should be modified to enhance potency.

Table 2: Common Methods in QSAR Model Development

| Method | Description |

| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. It assumes a linear relationship between the descriptors and the activity. nih.gov |

| Partial Least Squares (PLS) | A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. |

| Artificial Neural Networks (ANN) | A machine learning approach inspired by the structure of the human brain. ANNs can model complex non-linear relationships between descriptors and activity. nih.govnih.gov |

| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. |

| Comparative Molecular Similarity Indices Analysis (CoMSIA) | Another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com |

Biological and Pharmacological Research Applications of 1 Propylpyrrolidin 3 Yl Methanol Derivatives

Role as a Building Block in Medicinal Chemistry

The structural attributes of (1-Propylpyrrolidin-3-yl)methanol, featuring a saturated nitrogen-containing heterocycle with a propyl group on the nitrogen and a hydroxymethyl substituent at the 3-position, make it a valuable starting material in medicinal chemistry. The presence of a secondary amine (after potential de-propylation) or a tertiary amine, along with a primary alcohol, provides multiple points for chemical modification, allowing for the generation of diverse molecular entities.

Synthesis of Bioactive Heterocyclic Compounds

Heterocyclic compounds are fundamental to the development of a majority of new drugs, with their synthesis being a cornerstone of modern organic chemistry. ijnrd.org The this compound framework can be incorporated into a variety of more complex heterocyclic systems. While direct examples of bioactive compounds synthesized from this specific starting material are not extensively documented in publicly available literature, the broader class of pyrrolidine (B122466) derivatives sees wide application. The synthesis of bioactive heterocycles often involves the strategic use of building blocks that introduce specific physicochemical properties to the final molecule. nih.govnih.govresearchgate.net The pyrrolidine moiety, for instance, can influence a compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

The synthesis of complex molecules such as benzimidazole (B57391) carboxamides, which are potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), often involves the incorporation of a pyrrolidine ring. nih.gov In these structures, the pyrrolidine unit can be crucial for orienting other functional groups correctly to interact with the target enzyme. nih.gov

Contribution to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of structurally diverse compounds, known as libraries, which can then be screened for biological activity. nih.govijpsr.com The use of versatile building blocks is central to this approach. While specific libraries built directly from this compound are not detailed in the literature, the pyrrolidine scaffold is a common feature in combinatorial libraries designed for drug discovery.

For example, encoded combinatorial libraries of highly functionalized pyrrolidines have been successfully synthesized and screened for inhibitory activity against enzymes like angiotensin-converting enzyme (ACE). nih.gov In such libraries, the pyrrolidine ring serves as a central scaffold, with diversity introduced by varying the substituents at different positions. This approach allows for the efficient exploration of the structure-activity relationship (SAR) and the identification of potent lead compounds. nih.gov The general principles of combinatorial chemistry, including both solid-phase and solution-phase synthesis, are readily applicable to building blocks like this compound, enabling the generation of vast numbers of novel compounds for high-throughput screening. ijpsr.comescholarship.org

Pharmacological Target Identification and Validation

The derivatives of this compound have been investigated for their potential to interact with various biological targets, including receptors, enzymes, and ion channels. This exploration is crucial for identifying new therapeutic applications.

Investigation of Receptor Binding Profiles (e.g., Dopamine (B1211576) Receptors)

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for the treatment of various neurological and psychiatric disorders. The pyrrolidine ring is a key structural element in many dopamine receptor ligands. While direct binding studies on derivatives of this compound are limited, research on related N-propyl-substituted piperidines has shed light on the role of this type of scaffold. For instance, N-n-propyl-3-phenylpiperidines have been shown to have a high affinity and selectivity for the D4 dopamine receptor. nih.gov The N-propyl group, in particular, is a common feature in many dopamine receptor agonists and antagonists.

In a novel conformational model developed to explain the structure-activity relationships of certain indolealkylamines as dopamine agonists, the interaction between the aromatic rings and the nitrogen-containing heterocycle was found to be crucial for activity. nih.gov This highlights the importance of the spatial arrangement of the different parts of the molecule, which is dictated by the stereochemistry of the pyrrolidine or piperidine (B6355638) ring.

Enzyme Inhibition Studies (e.g., PARP Inhibition)

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a validated strategy in cancer therapy. nih.govresearchgate.net Several PARP inhibitors feature a benzimidazole carboxamide scaffold, and the introduction of a pyrrolidine ring has been shown to be a successful strategy for developing potent inhibitors. nih.gov

In a study on 2-(1-(3-(4-Chlorophenyl)-3-oxo-propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide and its analogues, researchers synthesized a series of compounds and evaluated their PARP-1 and PARP-2 inhibitory activity. nih.gov The results demonstrated that the pyrrolidine moiety plays a significant role in the potency of these inhibitors.

| Compound | Linker | R | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |

| 5cj | -(CH2)3- | 4-Cl | 4.3 | 3.8 |

| 5cp | -(CH2)3- | 4-F | 4.1 | 4.0 |

| Veliparib | - | - | 4.8 | 4.2 |

This table presents a selection of data from the study, showing the potent inhibitory activity of compounds containing the pyrrolidine scaffold, comparable to the known PARP inhibitor Veliparib. nih.gov

The structure-activity relationship studies revealed that the nature of the substituent on the pyrrolidine nitrogen and the linker connecting it to the benzimidazole core are critical for optimal activity. nih.gov This underscores the value of the this compound building block, as the propyl group and the modifiable methanol (B129727) function offer avenues for synthetic elaboration to fine-tune the inhibitory potency and selectivity.

Modulation of Ion Channels or Transporters

While direct evidence for the modulation of ion channels or transporters by derivatives of this compound is not available in the current literature, the broader class of pyrrolidine-containing molecules has been investigated for such activities. The modulation of ion channels is a key mechanism of action for many drugs, and the development of new modulators is an active area of research. Similarly, transporter proteins, which control the movement of substances across cell membranes, are increasingly recognized as important drug targets. The structural features of this compound, particularly the charged nitrogen atom at physiological pH, suggest that its derivatives could potentially interact with the pores or allosteric sites of ion channels and transporters. Further research is warranted to explore this potential.

Structure-Activity Relationship (SAR) Studies of Related Compounds

The biological activity of pyrrolidine-based compounds is intricately linked to their three-dimensional structure and the nature of their substituents. nih.gov SAR studies are crucial in medicinal chemistry for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties.

The modification of substituents on the pyrrolidine ring and its side chains can dramatically alter the biological activity of the resulting derivatives. The introduction of different functional groups affects parameters such as lipophilicity, electronic distribution, and steric bulk, which in turn influence how the molecule interacts with its biological target. nih.gov

For instance, in the context of kinase inhibition, the substitution of atoms within a lead compound can significantly impact its biological activity. A study on imidazo[4,5-b]pyridine-based PAK4 inhibitors demonstrated that altering a single atom could change the inhibitory concentration (IC₅₀) from 5150 nM to being inactive. mdpi.com The nature of the substituent, whether it is an electron-withdrawing group (EWG) or an electron-donating group (EDG), plays a critical role. In that study, compounds with EWGs of varying sizes and electronegativities showed a range of activities, while the compound with an EDG was inactive. mdpi.com This highlights that even subtle changes to the chemical properties of a molecule can have a profound effect on its interaction with a target protein. mdpi.com

The strategic removal of "redundant" atoms or fragments from a complex natural product is a common strategy to improve ligand efficiency and pharmacokinetic properties. mdpi.com Similarly, increasing the rigidity of a molecule by, for example, connecting aromatic rings with a methylene (B1212753) bridge, can enhance selectivity by maintaining an active conformation. mdpi.com These principles are applicable to the design of novel this compound derivatives, where modifications to the propyl group, the pyrrolidine ring, or the methanol moiety could be explored to optimize biological activity.

Table 1: Impact of Substituent Modifications on PAK4 Inhibition

| Compound | Substituted Group | Property | IC₅₀ (nM) against PAK4 |

|---|---|---|---|

| 1 | Halogen (smaller) | EWG | 5150 |

| 2 | Halogen (larger) | EWG | 8533 |

| 3 | Other | EWG | > 30,000 |

| 4 | Methyl | EDG | > 30,000 |

Data sourced from a study on imidazo[4,5-b]pyridine-based PAK4 inhibitors, illustrating the effect of substituent properties on biological activity. mdpi.com

Stereochemistry plays a pivotal role in the pharmacological profile of chiral molecules like this compound, which has a stereocenter at the 3-position of the pyrrolidine ring. The (R) and (S) enantiomers can exhibit different binding affinities, efficacies, and metabolic stabilities. For example, the (R)-enantiomer of pyrrolidin-3-ylmethanol (B1340050) is commercially available as a chiral building block for asymmetric synthesis, indicating its importance in creating stereochemically pure compounds. bldpharm.com

While specific studies on the stereochemical effects of this compound derivatives are not detailed in the provided search results, the principle is well-established in medicinal chemistry. The differential interaction of enantiomers with a chiral biological target, such as a receptor or enzyme, can lead to one enantiomer being significantly more active or having a different pharmacological effect than the other. This underscores the necessity of synthesizing and evaluating individual enantiomers of this compound derivatives to fully understand their pharmacological potential.

In Vitro Pharmacological Assays

A variety of in vitro assays are employed to characterize the pharmacological properties of novel compounds, including derivatives of this compound. These assays provide crucial information about a compound's affinity for its target, its functional effect, and its impact on cellular processes.

Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor. These assays typically involve incubating a radiolabeled or fluorescently tagged ligand of known affinity with a preparation of the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the labeled ligand from the receptor is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) can be calculated. This provides a quantitative measure of the compound's binding potency. For derivatives of this compound, these assays would be essential to determine their affinity for targets such as G-protein coupled receptors or ion channels.

Functional assays are designed to determine the functional consequence of a ligand binding to its receptor. nih.gov These assays can distinguish between agonists, which activate the receptor to elicit a biological response, partial agonists, which produce a submaximal response, and antagonists, which block the action of an agonist but have no effect on their own. nih.gov For example, in the context of the sigma-2 receptor, cell viability and caspase-3 activation assays are used as functional assays to classify ligands. nih.gov By normalizing the activity of a test compound to a known agonist, it is possible to characterize its functional activity. nih.gov Such assays would be critical in understanding the pharmacological role of this compound derivatives.

Cell-based assays are vital for assessing the effect of a compound on cellular functions like proliferation and viability. promega.com Cytotoxicity assays measure cell death through various methods, including the detection of lactate (B86563) dehydrogenase (LDH) release from cells with compromised membranes or the measurement of dead-cell protease activity. promega.com Cell proliferation can be tracked by monitoring markers like Ki-67. promega.com These assays often utilize colorimetric, fluorometric, or bioluminescent detection methods. promega.com

A common approach to measuring cell viability is to quantify ATP levels, as this is indicative of metabolically active cells. promega.com Assays that measure the reduction of compounds like 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) are also widely used to assess cell metabolism and, by extension, cell viability. nih.gov These assays are crucial for evaluating the potential therapeutic or toxic effects of this compound derivatives on cancer cells or other cell types. nih.gov

Table 2: Common In Vitro Pharmacological Assays

| Assay Type | Purpose | Examples of Measured Parameters |

|---|---|---|

| Receptor Binding Assays | Determine binding affinity of a compound to a target. | Inhibition constant (Ki), IC₅₀ |

| Functional Assays | Characterize the functional effect of a compound (agonist, antagonist). | Cell viability, Caspase-3 activation |

| Cell-Based Assays | Assess the impact on cellular processes. | Cellular proliferation, Cytotoxicity (LDH release), ATP levels |

This table summarizes the types of in vitro assays used to characterize the pharmacological properties of new chemical entities.

In Vivo Pharmacological Studies (Preclinical Research)

Efficacy in Animal Models of Disease

Pharmacokinetic and Pharmacodynamic Profiling

Similarly, there is a lack of published data on the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (drug-receptor interactions and physiological effects) properties of this compound derivatives. Such studies are crucial for the development of any new chemical entity and their absence suggests this specific compound family has not been a major focus of preclinical drug development programs that have published their findings.

Neuropsychiatric Applications of Pyrrolidine-Based Ligands

The pyrrolidine scaffold is a well-established pharmacophore in the design of ligands for various central nervous system targets, including dopamine, serotonin, and acetylcholine (B1216132) receptors. Numerous studies have explored pyrrolidine derivatives for their potential in treating neuropsychiatric disorders such as schizophrenia, depression, and anxiety. However, these studies focus on a wide array of structurally diverse pyrrolidine-containing molecules, and none specifically report on the neuropsychiatric applications of ligands derived from this compound.

Antimicrobial and Antitubercular Investigations of Amino Alcohol Derivatives

The amino alcohol structural motif is present in a number of compounds with demonstrated antimicrobial and antitubercular properties. Research in this area has explored various derivatives for their ability to inhibit the growth of bacteria and Mycobacterium tuberculosis. While some studies have investigated pyrrolidine-containing compounds for such activities, there is no specific mention or data related to the antimicrobial or antitubercular potential of this compound derivatives in the available literature.

Q & A

Q. What are the common synthetic routes for (1-Propylpyrrolidin-3-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reduction of its corresponding ketone precursor, 1-propylpyrrolidin-3-one, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, NaBH₄ is preferred for milder conditions (e.g., ethanol solvent, 0–25°C), while LiAlH₄ may enhance yields under anhydrous reflux conditions. Steric hindrance from the propyl group requires optimization of reaction time (typically 6–24 hours) and stoichiometry .

Q. How is this compound characterized analytically to confirm structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) and quaternary carbons.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (C₈H₁₇NO, expected [M+H]⁺ = 144.1386).

- Infrared (IR) Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-N vibrations (~1100 cm⁻¹).

Chromatographic purity (>95%) is validated via HPLC with UV/RI detection, using C18 columns and methanol/water gradients .

Q. What strategies are employed to resolve enantiomers of this compound for stereochemical studies?

- Methodological Answer : Chiral separation is achieved using:

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) to selectively esterify one enantiomer.

Absolute configuration is confirmed via X-ray crystallography or comparative optical rotation with known standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance during the synthesis of this compound?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., THF) improve reagent accessibility to the hindered pyrrolidine ring.

- Temperature Gradients : Slow warming (0°C → room temperature) reduces side reactions.

- Catalytic Additives : Lewis acids (e.g., CeCl₃) enhance reducing agent efficiency.

Continuous flow systems may improve scalability by maintaining precise temperature and mixing .

Q. How should researchers address contradictions in reported biological activity data for pyrrolidine-methanol derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and assay protocols (e.g., IC₅₀ measurements).

- Structural Reanalysis : Verify compound purity (>95% via HPLC) and stereochemistry, as impurities or racemic mixtures can skew results.

- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .

Q. What mechanistic insights guide the study of this compound’s interaction with biological targets?

- Methodological Answer :

- In Vitro Binding Assays : Radioligand displacement (e.g., [³H]spiperidone for dopamine receptors) to quantify Ki values.

- Kinetic Studies : Surface plasmon resonance (SPR) to measure on/off rates for receptor-ligand complexes.

- Metabolic Profiling : LC-MS/MS to identify hepatic metabolites in microsomal incubations .

Q. What methodologies are recommended for assessing the hydrolytic stability of this compound in aqueous buffers?

- Methodological Answer :

- Forced Degradation : Incubate at pH 1–13 (37°C, 24–72 hours) and monitor degradation via UPLC-MS.

- Kinetic Modeling : Determine half-life (t₁/₂) using first-order rate equations.

- Stabilizers : Evaluate excipients (e.g., cyclodextrins) to enhance shelf-life in formulation studies .

Q. How can computational models predict the physicochemical properties of this compound?

- Methodological Answer :

- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) from PubChem data to estimate solubility and permeability.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to predict blood-brain barrier penetration .

Q. What protocols ensure reproducibility in pharmacological studies involving this compound?

- Methodological Answer :

- Batch Consistency : Use certified reference materials (CRMs) with documented COA/SDS.

- In Vivo Dosing : Standardize administration routes (e.g., intraperitoneal vs. oral) and vehicle controls (e.g., 10% DMSO/saline).

- Data Transparency : Share raw NMR/MS spectra and statistical codes (e.g., R/Python scripts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.